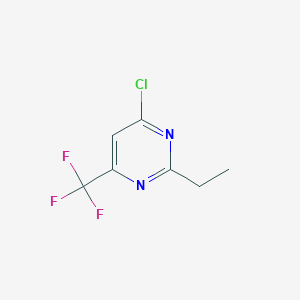![molecular formula C14H9ClO4S B13087465 (1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate](/img/structure/B13087465.png)
(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate is a complex organic compound with the molecular formula C14H9ClO4S. This compound is characterized by its unique structure, which includes a naphtho[1,2-b]thiophene core with a dioxido substitution and a carbonochloridate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method includes the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) to form thiophene derivatives
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Industrial production would also require stringent quality control measures to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where the carbonochloridate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons. Substitution reactions typically result in the formation of new carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of (1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways and targets depend on the specific application and the chemical environment .
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[1,2-b]thiophene derivatives: These compounds share the same core structure but differ in their functional groups.
Carbonochloridates: Compounds with similar carbonochloridate groups but different core structures.
Dioxido derivatives: Molecules with dioxido substitutions on different aromatic or heterocyclic cores.
Uniqueness
(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate is unique due to its combination of a naphtho[1,2-b]thiophene core with both dioxido and carbonochloridate functional groups. This unique structure imparts specific chemical properties, such as reactivity and stability, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C14H9ClO4S |
|---|---|
Peso molecular |
308.7 g/mol |
Nombre IUPAC |
(1,1-dioxobenzo[g][1]benzothiol-2-yl)methyl carbonochloridate |
InChI |
InChI=1S/C14H9ClO4S/c15-14(16)19-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)20(11,17)18/h1-7H,8H2 |
Clave InChI |
OWIUPSQDGAKBDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2S(=O)(=O)C(=C3)COC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



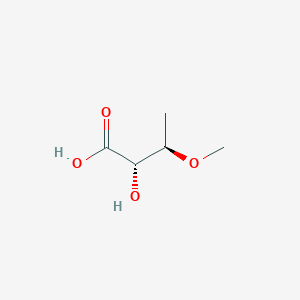
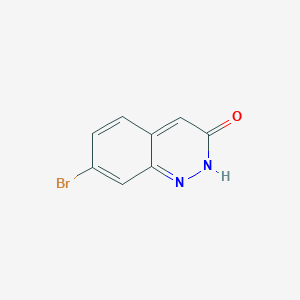
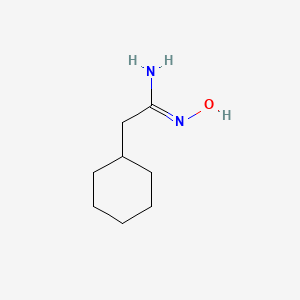
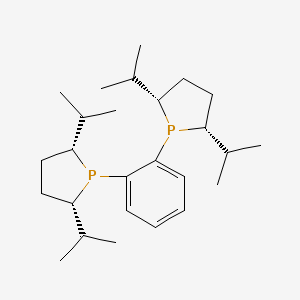
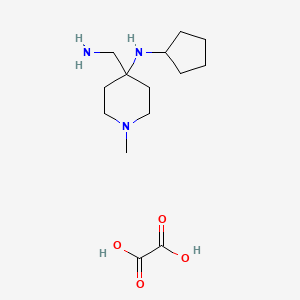
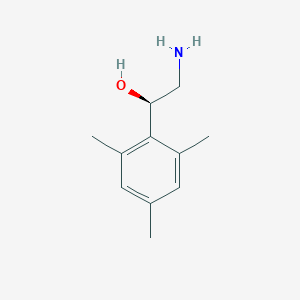

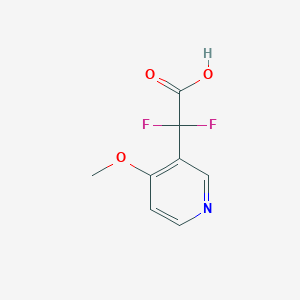
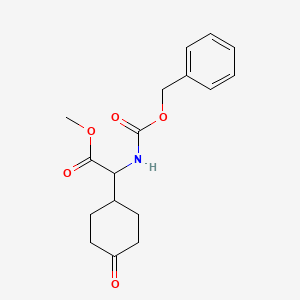
![N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13087466.png)

![Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13087472.png)
